molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

2',4'-Dihydroxyacetophenone

Cat. No.: B118725
CAS No.: 89-84-9
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Description

2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.
This compound is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.
See also: Paeonia X suffruticosa root (part of).

Mechanism of Action

Target of Action

2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.

Mode of Action

This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .

Biochemical Pathways

2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.

Result of Action

Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
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InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID4058998
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid
Record name 2,4-Dihydroxyacetophenone
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Record name 2',4'-Dihydroxyacetophenone
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CAS No.

89-84-9
Record name 2′,4′-Dihydroxyacetophenone
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Record name Resacetophenone
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Record name Resacetophenone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Record name 2',4'-dihydroxyacetophenone
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Record name RESACETOPHENONE
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Record name 2',4'-Dihydroxyacetophenone
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Melting Point

147 °C
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Resorcinol (0.55 g, 5.0 mmol) was dissolved in 5% hydrobromic acid in glacial acetic acid (155 ml, made by bubbling hydrogen bromide gas through glacial acetic acid). The reaction mixture was heated to 80° C. for 4.5 hours. The reaction solution was cooled to room temperature, added to water (500 ml) and the aqueous solution was extracted with ether (500 ml, 2X). The ether phases combined and washed with brine (100 ml), dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The residue was recrystallized from an ether/hexane mixture to give 0.40 g, 53% of the title product:
Quantity
0.55 g
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155 mL
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Yield
53%

Synthesis routes and methods II

Procedure details

In a procedure similar to Example 1, resorcinol (0.55 g, 5.0 mmol) was dissolved in 20% hydrogen bromide in glacial acetic acid (40 g, 99 mmol of HBr, made by bubbling hydrogen bromide gas through glacial acetic acid) and the mixture was heated to 80° C. for 5.5 hours. Isolation of the product as in Example 1 yielded the title product, with the same n.m.r. data as in Example 1.
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0.55 g
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40 g
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Synthesis routes and methods III

Procedure details

A process of claim 1, wherein 1,3-dihydroxy-4-acetylbenzene is prepared by combining resorcinol with acetic acid and hydrobromic acid at a temperature between about the boiling point of the reaction mixture to about 75° C. for between about one hour to about five days.
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Synthesis routes and methods IV

Procedure details

1,3-Dimethoxybenzene (8.00 g, 57.4 % mmol) was combined with acetic acid (500 ml) and 48% hydrobromic acid (300 ml). The solution was stirred and heated to reflux for five days. The reaction mixture was allowed to cool to room temperature then poured into water (500 ml). The aqueous solution was extracted with ether (500 ml, 2×) and concentrated in vacuo to a reddish brown oil. Chromatography by HPLC yielded a small amount of the title product uncontaminated by the resorcinol side product:
Quantity
8 g
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500 mL
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300 mL
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500 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4'-Dihydroxyacetophenone
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dihydroxyacetophenone?

A1: 2,4-Dihydroxyacetophenone has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: How is 2,4-Dihydroxyacetophenone typically synthesized?

A2: 2,4-Dihydroxyacetophenone is commonly synthesized via Friedel-Crafts acetylation of resorcinol using acetic acid and a catalyst, often anhydrous zinc chloride. [, , ] Alternative methods utilize triethylammonium chloroaluminate ionic liquid as a catalyst. []

Q3: What spectroscopic techniques are used to characterize 2,4-Dihydroxyacetophenone?

A3: Common spectroscopic techniques include:

  • Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl groups present in the molecule. [, , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing proton (1H-NMR) and carbon (13C-NMR) environments. [, , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and can be used for quantitative analysis. [, , , , , ]
  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural analysis. [, , , ]

Q4: Has the crystal structure of 2,4-Dihydroxyacetophenone been determined?

A4: Yes, single crystal X-ray diffraction studies revealed that 2,4-Dihydroxyacetophenone belongs to the monoclinic crystal system. [, ]

Q5: What is the thermal stability of 2,4-Dihydroxyacetophenone?

A5: Thermogravimetric analysis (TGA) indicates that 2,4-Dihydroxyacetophenone exhibits good thermal stability. [, , ]

Q6: What are the applications of 2,4-Dihydroxyacetophenone in material science?

A6: 2,4-Dihydroxyacetophenone serves as a building block for synthesizing various polymers, including phenolformaldehyde resins and terpolymer resins, with potential applications in materials science. [, ]

Q7: Does 2,4-Dihydroxyacetophenone exhibit any catalytic activity?

A7: While not a catalyst itself, 2,4-Dihydroxyacetophenone is a valuable precursor in organic synthesis. For instance, it's used in the synthesis of ZnO-nanorods, which act as catalysts in multicomponent reactions to generate α-amino nitrile benzofuran derivatives. []

Q8: What are the reported biological activities of 2,4-Dihydroxyacetophenone and its derivatives?

A8: Research suggests potential activities like:

  • Antifungal Activity: 2,4-Dihydroxyacetophenone exhibits antifungal activity against various fungal species. Interestingly, introducing an acetyl group significantly enhances this activity. []
  • Anti-inflammatory Activity: Certain flavone derivatives synthesized from 2,4-Dihydroxyacetophenone demonstrate anti-inflammatory properties in animal models. []
  • Antimicrobial Activity: Thiosemicarbazone and morpholine derivatives, synthesized using 2,4-Dihydroxyacetophenone as a starting material, exhibit promising antifungal and antibacterial activities. []
  • Antioxidant Activity: Metal coordination compounds of 2,4-Dihydroxyacetophenone have shown potential to promote cell activity and antioxidant enzyme activities (SOD and POD) in rice seedlings. []

Q9: Is 2,4-Dihydroxyacetophenone found in natural sources?

A9: Yes, 2,4-Dihydroxyacetophenone has been identified as a natural product in the Australian ponerine ant Rhytidoponera chalybata. Studies using labeled acetate precursors suggest its biosynthesis occurs via the polyketide pathway. []

Q10: What is the role of 2,4-Dihydroxyacetophenone in the synthesis of isoliquiritigenin?

A10: 2,4-Dihydroxyacetophenone is a key starting material in the synthesis of isoliquiritigenin, a compound with various biological activities. The synthesis typically involves protecting the hydroxyl groups, an Aldol addition reaction, and subsequent deprotection. [, ]

Q11: How is 2,4-Dihydroxyacetophenone used in analytical chemistry?

A11: 2,4-Dihydroxyacetophenone and its derivatives find use in analytical applications, including:

  • Spectrophotometric determination of metal ions: 2,4-Dihydroxyacetophenone and its derivatives, such as its thiosemicarbazone and acetoylhydrazone, are used as chromogenic reagents for the sensitive and selective determination of metal ions like copper(II) and zirconium(IV). [, , , ]
  • Thin-layer chromatography (TLC): TLC systems employing 2,4-Dihydroxyacetophenone enable effective separation and identification of compounds during the synthesis of isoliquiritigenin. []
  • Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry: 2,4-Dihydroxyacetophenone, when combined with cyclodextrins, acts as a matrix in MALDI-MS, improving spectral quality by suppressing matrix-related ions in the low molecular weight region. []

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